molecular formula C11H13BrFNO B578639 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene CAS No. 1345472-12-9

1-Bromo-3-fluoro-2-(morpholinomethyl)benzene

Cat. No.: B578639
CAS No.: 1345472-12-9
M. Wt: 274.133
InChI Key: CWQNAYDNRWPWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-fluoro-2-(morpholinomethyl)benzene is an organic compound with the molecular formula C11H13BrFNO. It is a derivative of benzene, where a bromine atom, a fluorine atom, and a morpholinomethyl group are substituted on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the morpholinomethyl group. One common method involves the following steps:

    Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form bromobenzene.

    Fluorination: Bromobenzene is then fluorinated using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The morpholinomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.

    Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.

Scientific Research Applications

1-Bromo-3-fluoro-2-(morpholinomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene
  • 1-Bromo-4-fluoro-2-(morpholinomethyl)benzene
  • 1-Bromo-3-fluoro-4-(morpholinomethyl)benzene

Comparison: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene is unique due to the specific positioning of the bromine, fluorine, and morpholinomethyl groups on the benzene ring. This unique arrangement influences its reactivity, binding affinity, and overall chemical properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[(2-bromo-6-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNAYDNRWPWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718443
Record name 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-12-9
Record name Morpholine, 4-[(2-bromo-6-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.